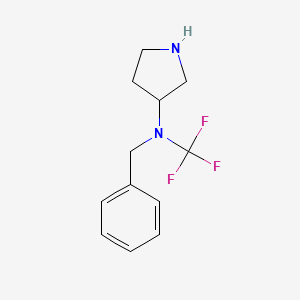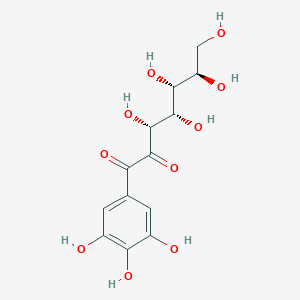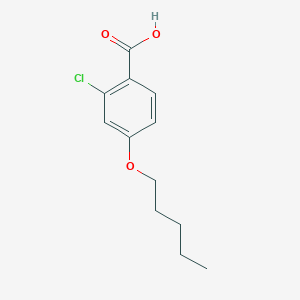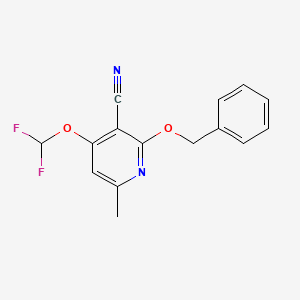
1,4-Benzenediol, 2-(4-hydroxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, also known as 2-(4-hydroxyphenoxy)-1,4-benzenediol, is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of two hydroxyl groups and an ether linkage between two benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- typically involves the reaction of hydroquinone with 4-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or water. The reaction mixture is heated to facilitate the formation of the ether linkage between the two aromatic rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Nitro, sulfonic, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: 1,4-Benzenediol, a simpler analog with two hydroxyl groups on a single benzene ring.
Catechol: 1,2-Benzenediol, another analog with hydroxyl groups in ortho positions.
Resorcinol: 1,3-Benzenediol, with hydroxyl groups in meta positions.
Uniqueness
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is unique due to the presence of an ether linkage between two benzene rings, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature enhances its stability and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C12H10O4 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
2-(4-hydroxyphenoxy)benzene-1,4-diol |
InChI |
InChI=1S/C12H10O4/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,13-15H |
InChI-Schlüssel |
GPCZPCRKPAEJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2=C(C=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)

![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)











